molecular formula C19H19NO B287804 12-Azatetracyclo[8.6.2.2~4,7~.0~11,16~]icosa-1(16),4,6,10,17,19-hexaen-13-one

12-Azatetracyclo[8.6.2.2~4,7~.0~11,16~]icosa-1(16),4,6,10,17,19-hexaen-13-one

Katalognummer B287804
Molekulargewicht: 277.4 g/mol
InChI-Schlüssel: XQKFKWWGTPNQFT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

12-Azatetracyclo[8.6.2.2~4,7~.0~11,16~]icosa-1(16),4,6,10,17,19-hexaen-13-one, also known as AZTH, is a heterocyclic compound that belongs to the tetracycline family. It is a synthetic analog of the natural antibiotic tetracycline, which has a broad spectrum of antimicrobial activity. AZTH has been shown to possess potent antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs.

Wirkmechanismus

The mechanism of action of 12-Azatetracyclo[8.6.2.2~4,7~.0~11,16~]icosa-1(16),4,6,10,17,19-hexaen-13-one is believed to involve inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit. This prevents the attachment of aminoacyl-tRNA to the A site of the ribosome, thereby inhibiting the elongation of the polypeptide chain. 12-Azatetracyclo[8.6.2.2~4,7~.0~11,16~]icosa-1(16),4,6,10,17,19-hexaen-13-one also has been shown to have an effect on the cell wall synthesis of bacteria.
Biochemical and Physiological Effects:
12-Azatetracyclo[8.6.2.2~4,7~.0~11,16~]icosa-1(16),4,6,10,17,19-hexaen-13-one has been shown to have a broad range of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses. 12-Azatetracyclo[8.6.2.2~4,7~.0~11,16~]icosa-1(16),4,6,10,17,19-hexaen-13-one has also been shown to have anti-inflammatory and immunomodulatory effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 12-Azatetracyclo[8.6.2.2~4,7~.0~11,16~]icosa-1(16),4,6,10,17,19-hexaen-13-one has also been shown to enhance the activity of natural killer (NK) cells, which play an important role in the immune response against cancer and viral infections.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 12-Azatetracyclo[8.6.2.2~4,7~.0~11,16~]icosa-1(16),4,6,10,17,19-hexaen-13-one in lab experiments include its broad-spectrum antimicrobial activity, its ability to inhibit drug-resistant strains of bacteria, and its potential use in the treatment of various diseases. However, 12-Azatetracyclo[8.6.2.2~4,7~.0~11,16~]icosa-1(16),4,6,10,17,19-hexaen-13-one also has some limitations, such as its potential toxicity and its limited solubility in aqueous solutions.

Zukünftige Richtungen

There are several future directions for research on 12-Azatetracyclo[8.6.2.2~4,7~.0~11,16~]icosa-1(16),4,6,10,17,19-hexaen-13-one. One area of research is the development of new drugs based on 12-Azatetracyclo[8.6.2.2~4,7~.0~11,16~]icosa-1(16),4,6,10,17,19-hexaen-13-one, which may have improved pharmacokinetic and pharmacodynamic properties. Another area of research is the investigation of the potential use of 12-Azatetracyclo[8.6.2.2~4,7~.0~11,16~]icosa-1(16),4,6,10,17,19-hexaen-13-one in the treatment of various diseases, such as cancer, Alzheimer's disease, and HIV. Additionally, more studies are needed to determine the safety and efficacy of 12-Azatetracyclo[8.6.2.2~4,7~.0~11,16~]icosa-1(16),4,6,10,17,19-hexaen-13-one in humans.

Synthesemethoden

12-Azatetracyclo[8.6.2.2~4,7~.0~11,16~]icosa-1(16),4,6,10,17,19-hexaen-13-one can be synthesized by reacting 2,4,5-triphenylimidazole with 2,4,5-triphenylpyrrole in the presence of a strong acid catalyst. This reaction produces a mixture of isomers, which can be separated by column chromatography. The purified 12-Azatetracyclo[8.6.2.2~4,7~.0~11,16~]icosa-1(16),4,6,10,17,19-hexaen-13-one can then be obtained by recrystallization from a suitable solvent.

Wissenschaftliche Forschungsanwendungen

12-Azatetracyclo[8.6.2.2~4,7~.0~11,16~]icosa-1(16),4,6,10,17,19-hexaen-13-one has been extensively studied for its antimicrobial activity against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and viruses. It has been shown to be effective against drug-resistant strains of bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). 12-Azatetracyclo[8.6.2.2~4,7~.0~11,16~]icosa-1(16),4,6,10,17,19-hexaen-13-one has also been investigated for its potential use in the treatment of various diseases, such as cancer, Alzheimer's disease, and HIV.

Eigenschaften

Produktname

12-Azatetracyclo[8.6.2.2~4,7~.0~11,16~]icosa-1(16),4,6,10,17,19-hexaen-13-one

Molekularformel

C19H19NO

Molekulargewicht

277.4 g/mol

IUPAC-Name

12-azatetracyclo[8.6.2.24,7.011,16]icosa-1(16),4,6,10,17,19-hexaen-13-one

InChI

InChI=1S/C19H19NO/c21-18-12-11-17-15-7-5-13-1-3-14(4-2-13)6-8-16(10-9-15)19(17)20-18/h1-4,9-10H,5-8,11-12H2,(H,20,21)

InChI-Schlüssel

XQKFKWWGTPNQFT-UHFFFAOYSA-N

SMILES

C1CC2=C3CCC(=O)NC3=C(CCC4=CC=C1C=C4)C=C2

Kanonische SMILES

C1CC2=C3CCC(=O)NC3=C(CCC4=CC=C1C=C4)C=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.